molecular formula C6H11Cl4FeN2 B1437225 1-Ethyl-3-methylimidazolium Tetrachloroferrate CAS No. 850331-04-3

1-Ethyl-3-methylimidazolium Tetrachloroferrate

Cat. No. B1437225
CAS RN: 850331-04-3
M. Wt: 308.8 g/mol
InChI Key: VGSZFQMHQHFXCD-UHFFFAOYSA-J
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Description

1-Ethyl-3-methylimidazolium Tetrachloroferrate is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .


Synthesis Analysis

The synthesis of 1-Ethyl-3-methylimidazolium Tetrachloroferrate involves an equimolar mixture of 1-ethyl-3-methylimidazolium chloride and iron(III) chloride . Eight ionic liquids have been synthesized with the tetrachloroferrate anion and varying cations with the general formula of [RA] + [FeCl 4] − (R = –CH 3, –CH 2 C 6 H 5; A = pyridine, benzimidazole, trimethylamine, triphenylphosphine) .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium Tetrachloroferrate is represented by the formula C6H11Cl4FeN2 . The compound is characterized by spectroscopic techniques such as FT-IR, ESI-MS, Raman, and AAS along with single-crystal XRD to validate their structural motifs .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium Tetrachloroferrate is a liquid at 20 degrees Celsius . It has a molecular weight of 308.81 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1-Ethyl-3-methylimidazolium Tetrachloroferrate: Scientific Research Applications: 1-Ethyl-3-methylimidazolium Tetrachloroferrate, also known as 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(III), is a compound with several unique applications in scientific research. Below are detailed sections covering different fields where this compound is applied.

Electrochemistry

This ionic liquid is used as a stable liquid electrolyte in electrochemical studies. It has been utilized in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .

Organometallic Chemistry

As an organometallic compound, it serves as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and more .

Material Science

The compound’s magnetic properties are of interest in material science. Confinement effects on this magnetoresponsive ionic liquid are explored from thermal, spectroscopic, and magnetic points of view .

High-Pressure Physics

Research into the high-pressure behavior of imidazolium-based ionic liquids like 1-Ethyl-3-methylimidazolium Tetrachloroferrate contributes significantly to understanding phase transitions and conformational dynamics under extreme conditions .

Biocatalysis

Studies have been conducted to understand the effects of this ionic liquid on industrial biocatalysis, providing insights for further application in this field .

Magnetic Susceptibility

The magnetic properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate have been documented, contributing to the database of magnetic susceptibility data for paramagnetic compounds .

Safety And Hazards

1-Ethyl-3-methylimidazolium Tetrachloroferrate can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZFQMHQHFXCD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl4FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659788
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium Tetrachloroferrate

CAS RN

850331-04-3
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Tetrachloroferrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Unlike many ionic liquids, 1-Ethyl-3-methylimidazolium Tetrachloroferrate exhibits long-range magnetic ordering. Specifically, it displays antiferromagnetic ordering below a Néel temperature of approximately 3.8 K. [] This magnetic behavior makes it a fascinating subject for studying the interplay between confinement, structure, and magnetic properties in ionic liquids.

      A: Confinement significantly impacts several properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate. Research shows that its melting point decreases when confined within SBA-15 mesoporous silica, with the reduction being dependent on the pore diameter. [] This effect is attributed to confinement-induced changes in phase transition temperatures, following the Gibbs-Thomson equation. [] Additionally, confinement modifies phase transition pressures, requiring higher pressures to induce transformations compared to the unconfined state. [] Interestingly, confinement within 5.39-nm pores suppresses the antiferromagnetic ordering observed in the bulk material. []

        A: Applying hydrostatic pressure to 1-Ethyl-3-methylimidazolium Tetrachloroferrate significantly impacts its three-dimensional magnetic ordering. [] Remarkably, even low pressures can induce a transition from antiferromagnetic to ferrimagnetic ordering. [] This sensitivity to pressure highlights the significant role of interionic interactions in defining the magnetic behavior of this compound.

          A: Raman spectroscopy reveals the presence of isolated anions and the absence of dimeric units in both the liquid and solid states of 1-Ethyl-3-methylimidazolium Tetrachloroferrate. [] This suggests that superexchange pathways, crucial for magnetic ordering, are likely mediated through Fe-Cl-Cl-Fe interactions. [] Furthermore, high-pressure Fourier Transform Infrared (FT-IR) spectroscopy indicates that the specific halogen ligand (Cl or Br) in the tetrahalogenoferrate(III) anion plays a critical role in modulating the cation-anion interactions within this class of magnetic ionic liquids. []

            A: Studies show that introducing 1-Ethyl-3-methylimidazolium Tetrachloroferrate to the liquid crystal MBBA (N-(4-methoxybenzylidene)-4-butylaniline) leads to a decrease in the nematic-isotropic phase transition temperature (TNI). [, ] This phenomenon is attributed to Coulomb screening of MBBA quadrupoles by the ionic liquid's ions, along with ionic self-screening. [] Furthermore, the presence of 1-Ethyl-3-methylimidazolium Tetrachloroferrate alters the activation barrier of the N-I transition from entropic to enthalpic, suggesting a shift in the dominant forces governing this transition. []

            A: While the provided research does not delve into specific structural modifications, it establishes that the presence of the tetrachloroferrate anion ([FeCl4]-) is crucial for the observed magnetic behavior. [, ] Further research exploring modifications to the cation or anion structure would be needed to establish a detailed structure-activity relationship.

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